6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine
Description
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS: 1694733-06-6) is a tetrahydropyrimidine derivative featuring a 3-aminophenyl substituent at the 6-position of the pyrimidine ring. Its synthesis likely involves multi-step routes similar to related analogs, including protection/deprotection strategies and guanidinylation reactions .
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
6-(3-aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C10H14N4/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-3,6,9H,4-5,11H2,(H3,12,13,14) |
InChI Key |
YOONREHDPPMGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NC1C2=CC(=CC=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminobenzaldehyde with guanidine under acidic conditions to form the desired tetrahydropyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aminophenyl group can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The 3-aminophenyl substituent distinguishes this compound from other tetrahydropyrimidine derivatives. Key structural analogs include:
*Estimated based on molecular formula C₁₁H₁₅N₃.
Key Observations :
- The 3-aminophenyl group introduces hydrogen-bonding capabilities, which may enhance receptor binding compared to the hydrophobic 3-methylphenyl analog .
- Trifluoromethyl derivatives (e.g., CAS 760214-90-2) exhibit increased metabolic stability due to the electron-withdrawing nature of the CF₃ group .
Pharmacological Activity
Histamine Receptor Interactions
- The 3-aminophenyl analog may share similar binding motifs but lacks the imidazole moiety critical for H₂ activity.
- The 3-aminophenyl variant’s primary amine could target different receptor subtypes or signaling pathways.
Therapeutic Potential
- Bronchodilation : The 4-methoxybenzyl analog showed a bronchorelaxant effect at 10⁻⁶ M concentration , suggesting that substituents on the tetrahydropyrimidine core influence efficacy.
- Antimicrobial Activity : Fluorinated derivatives (e.g., trifluoromethyl) are often explored for antimicrobial applications due to enhanced membrane permeability .
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